4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)15-7-4-3-5-8-15)21(28)24-17-10-6-9-16(13-17)18-11-12-19(27)26(2)25-18/h3-13H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDHXYNISKYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN(C(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N4O2S, with a molecular weight of approximately 402.47 g/mol. Its structure includes a thiazole ring and a pyridazinone moiety, which are crucial for its biological activity.
Research indicates that this compound may act through several mechanisms:
- Neuroprotective Effects : It has been identified as a potential therapeutic agent for neurodegenerative diseases by targeting the aggregation of mutant huntingtin protein (mHTT). The compound is designed to bind simultaneously to mHTT and an ubiquitin E3 ligase, facilitating the degradation of toxic protein aggregates.
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, particularly phosphodiesterases, leading to anti-inflammatory and anticancer effects. The compound's ability to interact with various cellular targets enhances its potential as an anticancer agent .
- Antimicrobial Properties : Some derivatives of thiazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains. This suggests that this compound may also possess similar properties .
Synthesis Methods
The synthesis of this compound typically involves multiple steps, which can be optimized for yield and purity using advanced techniques such as continuous flow reactors. The synthetic pathway includes:
- Formation of the Thiazole Ring : Utilization of thiazole precursors.
- Pyridazinone Integration : Incorporation of the pyridazinone moiety through condensation reactions.
- Final Assembly : Coupling reactions to form the complete structure.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- Antitumor Activity : Compounds with similar structural features have shown significant cytotoxic effects against cancer cell lines, with IC50 values comparable to established drugs like doxorubicin . For instance, modifications in the phenyl ring have been linked to enhanced activity.
- Anticonvulsant Properties : Thiazole derivatives have demonstrated anticonvulsant activities in animal models, indicating that structural modifications can influence pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs (thiazole-carboxamide, pyridazine, or related heterocycles) from the evidence. Key differences in substituents and bioactivity are highlighted.
Thiazole-Carboxamide Derivatives
Key Observations :
- Bioactivity : The target compound’s dihydropyridazinyl group may enhance binding to kinases or proteases compared to simpler thiazole derivatives like 3 , which showed moderate activity. Compounds 7b and 11 from exhibit potent anticancer activity (sub-micromolar IC₅₀), likely due to their thiadiazole and hydrazone moieties, which improve membrane permeability or target selectivity.
Pyridazine and Pyrazole Analogs
Discussion of Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for π-π stacking interactions with hydrophobic enzyme pockets. Methyl and phenyl substituents (positions 4 and 2) likely improve metabolic stability .
- Dihydropyridazinyl Group : This moiety may mimic adenine in ATP-binding sites, enhancing affinity for kinases. Its absence in compounds 7b and 11 explains their reliance on alternative substituents for activity.
- Amide Linkage : Critical for hydrogen bonding; however, its placement (e.g., in 1h vs. the target compound) influences spatial orientation and target compatibility.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenylthiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, in analogous compounds, K₂CO₃ in DMF has been used to facilitate nucleophilic substitution reactions under mild conditions (e.g., room temperature) to minimize side products . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation . Yield optimization may require adjusting stoichiometry, solvent polarity, and temperature gradients during cyclization steps.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions on the thiazole, pyridazinone, and phenyl rings. For example, deshielded protons adjacent to electron-withdrawing groups (e.g., carbonyls) indicate correct ring fusion .
- HPLC-MS : Validates molecular weight and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard for polar heterocycles .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Q. How does the compound’s solubility profile affect formulation for in vitro bioactivity assays?
- Methodological Answer : The compound’s low solubility in aqueous buffers (due to aromatic stacking and hydrophobic substituents) necessitates the use of co-solvents like DMSO. However, DMSO concentrations >1% may interfere with cellular assays. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies, while micellar encapsulation (e.g., with poloxamers) improves bioavailability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can identify binding poses to target proteins (e.g., kinases or GPCRs) and explain variability in IC₅₀ values across studies. For instance, protonation states of the pyridazinone ring under physiological pH may alter hydrogen-bonding networks, leading to divergent activity . Meta-analyses of crystallographic data (PDB) and machine learning-based QSAR models further refine structure-activity hypotheses .
Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, critical for exothermic cyclization steps (e.g., thiazole ring formation) and reduce byproducts .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu for Ullmann couplings) improve regioselectivity in aryl-aryl bond formation. In situ IR monitoring tracks intermediate stability .
Q. How do steric and electronic effects of substituents influence metabolic stability in preclinical models?
- Methodological Answer : Isotopic labeling (e.g., ¹⁴C at the methyl group) enables tracking of metabolic pathways via LC-MS/MS. The 1-methylpyridazinone moiety may undergo CYP450-mediated oxidation, while the thiazole ring’s electron-deficient nature slows hepatic clearance. Comparative studies with fluorine-substituted analogs (e.g., 4-fluorophenyl variants) assess electronic effects on half-life .
Q. What interdisciplinary approaches address discrepancies in toxicity profiles observed across cell lines?
- Methodological Answer : High-content screening (HCS) with organoid models identifies cell-type-specific toxicity mechanisms. For example, mitochondrial membrane potential assays (JC-1 staining) differentiate apoptotic vs. necrotic pathways. Cross-referencing with transcriptomic data (RNA-seq) links toxicity to pathways like oxidative phosphorylation or ER stress .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or protein isoform variability. Standardized protocols (e.g., Eurofins’ Panlabs panel) with internal controls (e.g., staurosporine as a reference inhibitor) improve reproducibility. Surface plasmon resonance (SPR) provides label-free kinetics (Kd, kon/koff) to validate enzymatic vs. allosteric inhibition .
Experimental Design Considerations
Q. What in silico tools are recommended for prioritizing derivatives in structure-based drug design?
- Methodological Answer : Free-energy perturbation (FEP) calculations (e.g., Schrödinger’s FEP+) predict ΔΔG values for substituent modifications. For instance, replacing the phenyl group with a pyridyl moiety could enhance solubility while maintaining binding affinity. Fragment-based screening (e.g., XChem) identifies auxiliary binding motifs for hybrid analog synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
